1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine, also known by its chemical formula and CAS number 1156179-03-1, is a compound that belongs to the class of amines. It features a chlorinated phenyl group and a branched alkyl chain, which contribute to its unique chemical properties. This compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic amine due to the presence of the chlorophenyl group. It is often used in research settings to explore its biological activity and potential therapeutic effects.
The synthesis of 1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine can be achieved through several methods, including:
For example, one synthesis route may involve reacting 4-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction conditions typically require heating to facilitate the nucleophilic substitution.
The molecular structure of 1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine can be represented by its SMILES notation: ClC1=CC=C(C=C1)C(C)(C)CN. The structure features:
WDVHFHHNPWOBRS-UHFFFAOYSA-N1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine can participate in various chemical reactions, including:
For instance, when subjected to strong oxidizing agents, the amine group may be converted into an imine or other nitrogen-containing functional groups.
The mechanism of action for 1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine is primarily related to its interaction with biological systems. It may act on neurotransmitter systems due to its structural similarities with known psychoactive substances.
Research indicates that compounds with similar structures often exhibit activity at serotonin or dopamine receptors, influencing mood and behavior. Detailed studies are required to elucidate the specific pathways involved.
Relevant data such as boiling points or flash points are not readily available but would be critical for handling and storage considerations.
The primary applications of 1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine lie in scientific research, particularly in:
This compound's unique structure makes it a valuable candidate for further studies aimed at understanding its pharmacological properties and potential applications in drug development.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9